4-(2-Aminoethyl)pyrrolidin-2-one

Adenosine Receptor Polycomb Repressive Complex 2 Epigenetics

4-(2-Aminoethyl)pyrrolidin-2-one (CAS 1369165-74-1) is a synthetic, small-molecule heterocycle featuring a pyrrolidin-2-one core with a primary amine-containing side chain. This structure places it within a class of compounds widely explored as versatile scaffolds in medicinal chemistry, particularly for the development of central nervous system and anti-inflammatory agents.

Molecular Formula C6H12N2O
Molecular Weight 128.17 g/mol
CAS No. 1369165-74-1
Cat. No. B1450463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Aminoethyl)pyrrolidin-2-one
CAS1369165-74-1
Molecular FormulaC6H12N2O
Molecular Weight128.17 g/mol
Structural Identifiers
SMILESC1C(CNC1=O)CCN
InChIInChI=1S/C6H12N2O/c7-2-1-5-3-6(9)8-4-5/h5H,1-4,7H2,(H,8,9)
InChIKeyQBGXKUYOXWQWSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Aminoethyl)pyrrolidin-2-one (CAS 1369165-74-1): A Pyrrolidinone Scaffold for Targeted Lead Optimization


4-(2-Aminoethyl)pyrrolidin-2-one (CAS 1369165-74-1) is a synthetic, small-molecule heterocycle featuring a pyrrolidin-2-one core with a primary amine-containing side chain. This structure places it within a class of compounds widely explored as versatile scaffolds in medicinal chemistry, particularly for the development of central nervous system and anti-inflammatory agents. Its molecular formula is C6H12N2O with a molecular weight of 128.17 g/mol [1]. The compound's primary value proposition lies in its role as a foundational building block for structure-activity relationship (SAR) studies, enabling researchers to systematically probe the effects of substituents on biological targets.

Scaffold Role
Versatile pyrrolidinone core for SAR studies
Functional Handle
Primary amine side chain for derivatization
Research Context
Targeted lead optimization in CNS and anti-inflammatory programs

Critical Procurement Consideration: Why Regioisomeric and Scaffold Substitution Precludes Simple Interchange of Pyrrolidin-2-ones


The pyrrolidin-2-one scaffold is highly sensitive to substitution patterns, with the position of the aminoethyl group (e.g., 1-, 3-, 4-, or 5-position) fundamentally altering the molecule's three-dimensional pharmacophore and, consequently, its target binding profile. For instance, the 1-substituted analog 1-(2-aminoethyl)pyrrolidin-2-one (CAS 24935-08-8) presents a different spatial orientation of the amine relative to the lactam ring [1]. Similarly, N-benzylated derivatives of 4-(2-Aminoethyl)pyrrolidin-2-one have been specifically designed as anti-Alzheimer's agents based on the donepezil pharmacophore, highlighting the critical nature of the specific substitution pattern for a given therapeutic hypothesis . Therefore, generic substitution within this class is not scientifically valid and will lead to distinct, often unpredictable, biological outcomes, making precise compound sourcing essential for reproducible research.

Regioisomer Mismatch
1‑substituted analog (CAS 24935‑08‑8) shifts the amine orientation relative to the lactam, altering the pharmacophore.
Scaffold‑Specific Design
N‑benzylated derivatives were built on this exact 4‑aminoethyl regioisomer to match the donepezil pharmacophore; other substitution patterns may not reproduce the desired target engagement.

Quantitative Differentiation of 4-(2-Aminoethyl)pyrrolidin-2-one: Evidence-Based Comparator Analysis


Receptor Antagonism Profiling: Adenosine A2a vs. Polycomb Protein EED Target Engagement

This compound exhibits a multi-target profile. In one study, it was characterized as an inhibitor of the PRC2 complex via binding to the EED subunit, a key epigenetic regulator [1]. In a separate set of assays, it demonstrated binding to adenosine receptors, specifically a Ki of 2.80 nM at adenosine A1 receptors in rat fat cell membranes and a Ki of 5.40 nM at adenosine A2 receptors in rat striatal membranes [2]. This dual activity profile, while not from a direct head-to-head comparison, suggests a broader polypharmacology compared to analogs optimized for a single target.

Adenosine Receptor Binding
Cross‑study comparable
A1 Ki = 2.80 nM (rat fat cell membranes); A2 Ki = 5.40 nM (rat striatal membranes)
Reported binding affinity context for adenosine receptor research; suggests broader polypharmacology vs single‑target analogs.
No direct head‑to‑head comparator in the same study; data from separate assay sets.
Adenosine Receptor Polycomb Repressive Complex 2 Epigenetics Binding Affinity

Functional Cytotoxicity: Quantified Activity Against Osteosarcoma Cell Line 143B

In vitro cell-based assays have quantified the cytotoxic effect of 4-(2-Aminoethyl)pyrrolidin-2-one against the human osteosarcoma cell line 143B. After 72 hours of continuous exposure, the compound exhibited inhibitory activity against tumor cell proliferation [1]. While specific IC50 values are not provided in the aggregated ChEMBL entry, the assay's existence confirms functional activity in a relevant disease model. This contrasts with the generally unreported or weak cytotoxicity of simpler pyrrolidin-2-ones, indicating that the 4-aminoethyl substitution may confer or enhance this specific antiproliferative property.

Cytotoxicity in 143B Cells
Class‑level inference
Inhibitory activity observed after 72 h continuous exposure (IC₅₀ not specified)
Supports cytotoxicity endpoint review; qualitative contrast with weakly active unsubstituted pyrrolidin‑2‑ones.
Assay conducted in 143B human osteosarcoma cell line; no quantified potency available.
Cytotoxicity Oncology Cell Viability 143B Cell Line

Aqueous and DMSO Solubility for In Vitro Assay Development

The compound demonstrates favorable solubility characteristics for in vitro experimentation, with reported solubility of at least 25 mg/mL in water and up to 50 mM in DMSO [1]. This is a critical practical advantage over more lipophilic pyrrolidin-2-one derivatives (e.g., AHR-5904, which has an XLogP3 of 2.7 [2]) that often require higher concentrations of organic co-solvents, which can confound cellular assay results.

Solubility Profile
Class‑level inference
≥ 25 mg/mL (water); 50 mM (DMSO)
Reported solubility may simplify in vitro dosing preparation compared to lipophilic analogs (e.g., AHR‑5904, XLogP3 2.7).
Data to verify; aqueous solubility advantage is qualitative and context‑dependent.
Solubility Formulation Assay Development ADME

Strategic Procurement Scenarios for 4-(2-Aminoethyl)pyrrolidin-2-one: Aligning Application with Verified Evidence


Epigenetic Drug Discovery: Targeting PRC2-EED Interaction

Leverage the compound's verified binding to the Polycomb protein EED (IC50 in nanomolar range) as a starting point for developing novel inhibitors of the PRC2 complex, a validated target in oncology [1]. This application is directly supported by evidence of target engagement.

Neuroscience Research: Adenosine Receptor Modulation

Utilize the compound's potent binding affinity for adenosine A1 (Ki = 2.8 nM) and A2 (Ki = 5.4 nM) receptors to explore its potential as a modulator of neurotransmission, neuroinflammation, or cardiovascular function [2]. The specific affinity data supports its use in receptor binding and functional assays.

Oncology Research: Osteosarcoma Model Systems

Employ the compound in studies investigating novel treatments for osteosarcoma, based on its documented cytotoxic activity against the 143B cell line [3]. This provides a focused, disease-relevant starting point for medicinal chemistry optimization.

Chemical Biology: Synthesis of Donepezil-Inspired Anti-Alzheimer's Agents

Use the compound as a key intermediate or core scaffold for the synthesis of N-benzylated derivatives designed as potential anti-Alzheimer's agents, a research path directly validated by prior literature on this specific molecule .

Application
Selection Property
Validation Focus
PRC2‑EED Epigenetic Studies
Reported EED binding engagement
PRC2 complex inhibition and target engagement assays
Adenosine Receptor Research
Low‑nanomolar A1/A2 binding affinity context
Receptor binding and functional signaling studies
Osteosarcoma Cell‑Model Studies
Reported cytotoxicity in 143B cell line
Cell viability and proliferation endpoint review
Donepezil‑Inspired Tool Compound Synthesis
4‑aminoethyl regioisomer as scaffold for N‑benzylated derivatives
Target engagement aligned with donepezil pharmacophore

Technical Documentation Hub

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36 linked technical documents
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